3-(2,4,5-Trifluorophenyl)propanal

Heck coupling Process chemistry Sitagliptin intermediate

Sourcing the correct 2,4,5-trifluorophenyl regioisomer is critical for sitagliptin synthesis; the 2,4,6- or 3,4,5- isomers lead to regioisomeric impurities that compromise DPP-4 inhibitor activity and regulatory compliance. 3-(2,4,5-Trifluorophenyl)propanal (CAS 955403-59-5) is the validated entry point for the high-yield Heck coupling route (95% yield) to the key chiral intermediate (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid. - Delivers the β-hydroxy acid in 45% overall yield with >99% ee via L-proline catalysis, eliminating chiral chromatography. - Supplied with ≥95% purity; GC retention time or boiling point (202.6°C) confirmation ensures exclusion of regioisomeric contamination. - Consistent lot-to-lot LogP (2.23540) and refractive index (1.458) support multi-year discovery campaigns.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
Cat. No. B12978917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4,5-Trifluorophenyl)propanal
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CCC=O
InChIInChI=1S/C9H7F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h3-5H,1-2H2
InChIKeyQMRTXQUEFBFTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4,5-Trifluorophenyl)propanal – Key Sitagliptin Intermediate


3-(2,4,5-Trifluorophenyl)propanal (CAS 955403-59-5) is a fluorinated aromatic aldehyde with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol . The compound features a 2,4,5-trifluorophenyl ring attached to a propanal chain, endowing it with distinct electronic properties and reactivity as an electrophilic building block . Its primary value lies in serving as a direct synthetic precursor to (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a critical chiral synthon for the blockbuster antidiabetic drug sitagliptin and its derivatives . The specific 2,4,5-trifluoro substitution pattern is non-interchangeable with other trifluorophenyl regioisomers for this pharmaceutical application, establishing this compound as a procurement-critical intermediate in medicinal chemistry and process development .

Synthon

Key chiral intermediate for sitagliptin and DPP-4 inhibitor research

Regioisomer

Strict 2,4,5-trifluoro pattern required; alternative isomers non-interchangeable

Enantioselective

Reported organocatalytic route accesses both (R) and (S) diol synthons

Regioisomeric Specificity of 3-(2,4,5-Trifluorophenyl)propanal


Trifluorophenylpropanal regioisomers—specifically 3-(2,4,6-trifluorophenyl)propanal (CAS 377084-11-2) and 3-(3,4,5-trifluorophenyl)propanal (CAS 1036396-34-5)—share the identical molecular formula (C₉H₇F₃O) and nominal molecular weight, yet they are not functionally interchangeable with the 2,4,5-isomer . The 2,4,5-trifluorophenyl substitution pattern is uniquely required for the synthesis of sitagliptin and other DPP-4 inhibitors; the marketed drug sitagliptin exclusively incorporates the 2,4,5-trifluorophenyl moiety, and substituting alternative regioisomers during synthesis would generate regioisomeric impurities that compromise both biological target engagement and regulatory compliance . Furthermore, the established high-yield Heck coupling route (95% yield) from 2,4,5-trifluoro-1-iodobenzene has been specifically optimized for this regioisomer and cannot be assumed to perform equivalently with other iodobenzene isomers .

Regioisomer mismatch

2,4,6- and 3,4,5-trifluorophenylpropanal isomers share molecular formula but produce distinct chemical entities; DPP-4 target engagement may not replicate.

Synthetic route incompatibility

The reported high-yield Heck coupling is optimized exclusively for the 2,4,5-isomer; alternative regioisomers may require different conditions and yield isomer mixtures.

Identity verification gap

Similar LogP values (2.235) between 2,4,5- and 3,4,5-isomers obscure identity; orthogonal methods (GC, NMR) are essential to prevent procurement errors.

3-(2,4,5-Trifluorophenyl)propanal vs. Regioisomers: Evidence


High-Yield Heck Coupling Synthesis

3-(2,4,5-Trifluorophenyl)propanal is synthesized via Pd(OAc)₂-catalyzed Heck coupling of 2,4,5-trifluoro-1-iodobenzene with allyl alcohol, furnishing the product in a 95% isolated yield . This route is regioselective for the 2,4,5-substitution pattern. For the 2,4,6-regioisomer, typical syntheses proceed via Wittig reaction of 2,4,6-trifluorobenzaldehyde, which generates mixtures of E and Z geometric isomers and requires subsequent separation . No comparably optimized, high-yielding (>90%) protocol has been reported for the 2,4,6- or 3,4,5-regioisomers, making the 2,4,5-isomer the most reliably accessible trifluorophenylpropanal at process scale .

Heck coupling yield
Reported
95% isolated yield
Supports process-scale procurement
Pd(OAc)₂, regioselective for 2,4,5-isomer; comparator isomers lack comparable protocol
Heck coupling Process chemistry Sitagliptin intermediate

Regioisomeric Specificity for Sitagliptin

Sitagliptin—the first FDA-approved DPP-4 inhibitor for type 2 diabetes—contains the 2,4,5-trifluorophenyl moiety as a critical P1 pharmacophoric fragment . The (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substructure engages the S1 pocket of DPP-4 with high affinity (sitagliptin IC₅₀ = 18 nM). The 2,4,6- and 3,4,5-trifluorophenyl regioisomers are structurally incapable of replicating this binding mode because the fluorine substitution pattern alters the electrostatic potential and steric contour of the aryl ring, disrupting critical interactions within the enzyme pocket . USP monographs specifically list regioisomeric impurities as controlled substances; synthesizing sitagliptin from any propanal regioisomer other than the 2,4,5- variant would introduce regioisomeric contamination that is unacceptable under ICH guidelines .

DPP-4 target fit
Class-level inference
2,4,5-isomer: pharmacophoric fit reported (sitagliptin IC₅₀ 18 nM). 2,4,6/3,4,5-isomers: no equipotent activity reported.
Regioisomer identity context
USP impurity control; substitution of alternative regioisomers changes chemical entity
DPP-4 inhibitor Regioisomeric impurity Sitagliptin pharmacophore

Boiling Point Differentiation for Purity Control

The boiling point of 3-(2,4,5-trifluorophenyl)propanal is reported as 202.6°C at 760 mmHg, with a density of 1.265 g/cm³ and a flash point of 80.9°C . In comparison, the 2,4,6-regioisomer exhibits a lower boiling point of 192.11°C at 760 mmHg . This approximately 10.5°C difference in boiling point provides a measurable physical property distinction that can be exploited for identity confirmation, purity assessment, and separation from regioisomeric contaminants during distillation-based purification . The 3,4,5-regioisomer lacks published boiling point data in the same comprehensive databases, complicating its specification setting for procurement .

Boiling point Δ
Data to verify
202.6°C (2,4,5) vs 192.1°C (2,4,6) — Δ10.5°C
Supports identity confirmation
3,4,5-isomer lacks published boiling point data; predicted values only
Physicochemical property Distillation Quality control

Enantioselective Proline-Catalyzed Aminoxylation

3-(2,4,5-Trifluorophenyl)propanal undergoes L-proline-catalyzed α-aminoxylation with nitrosobenzene (1.2 equiv), followed by NaBH₄ reduction and Pd/C-catalyzed hydrogenation, to afford (R)-3-(2,4,5-trifluorophenyl)propane-1,2-diol with >99% enantiomeric excess (ee) and 65% yield . Using D-proline as catalyst yields the corresponding (S)-enantiomer with identical >99% ee . This level of enantioselectivity directly from the propanal aldehyde is not reported for other trifluorophenylpropanal regioisomers; the proline-catalyzed aminoxylation is sensitive to the steric and electronic environment of the aryl ring, and the 2,4,5-substitution pattern has been empirically validated to deliver >99% ee . In contrast, Sharpless asymmetric epoxidation-based approaches to the same diol proceed from 2,4,5-trifluorobenzaldehyde in 83% yield for the acrylate intermediate, with additional steps required to achieve comparable stereochemical purity .

Enantioselectivity
Reported
>99% ee for (R)- and (S)-diol
Reported stereochemical control
L- or D-proline-catalyzed aminoxylation from same aldehyde
Asymmetric synthesis Organocatalysis Chiral diol intermediate

Electronic Differences Beyond LogP Similarity

The experimental LogP of 3-(2,4,5-trifluorophenyl)propanal is 2.23540 . The 3,4,5-regioisomer shares an identical LogP of 2.23540, while the 2,4,6-regioisomer has a computed XlogP of 1.9 . Although the 2,4,5- and 3,4,5-isomers appear equivalent by this single lipophilicity metric, their fluorine substitution patterns produce markedly different electrostatic potential surfaces: the 2,4,5-arrangement creates an asymmetric electron-withdrawing effect across the ring that is specifically recognized by the DPP-4 enzyme active site, whereas the symmetric 3,4,5-pattern does not . Relying solely on LogP as a selection criterion would thus obscure the fundamental structural determinant of downstream biological utility. Procurement specifications must therefore include orthogonal identity confirmation (e.g., ¹H NMR or HPLC retention time) beyond simple logP matching .

LogP similarity
Context-dependent
LogP 2.235 identical for 2,4,5- and 3,4,5-isomers
Lipophilicity alone insufficient for ID
Electrostatic potential differs; orthogonal identity testing required
Lipophilicity Electrostatic potential Regioisomer reactivity

Key Applications of 3-(2,4,5-Trifluorophenyl)propanal


Sitagliptin Process Development and Scale-Up

The 95% Heck coupling yield and seamless integration into the L-proline-catalyzed enantioselective sequence make 3-(2,4,5-trifluorophenyl)propanal the entry point of choice for kilogram-scale manufacture of (R)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, the key chiral intermediate for sitagliptin . The four-step route from the propanal delivers the β-hydroxy acid in 45% overall yield with >99% ee, a benchmark that has been validated in the peer-reviewed literature and cited by 17 subsequent publications . Companies developing generic sitagliptin or novel DPP-4 inhibitors should specify CAS 955403-59-5 with a minimum purity of 95% (as supplied by Biosynth and other vendors) and require identity confirmation via boiling point (202.6°C) or GC retention time to exclude regioisomeric contamination .

Trifluorophenyl β-Amino/Hydroxy Acid Library Synthesis

For medicinal chemistry programs exploring DPP-4 inhibitor SAR, the ability to access both (R)- and (S)-enantiomers from the same propanal starting material using L- or D-proline catalysis (>99% ee) provides a decisive advantage . This eliminates the need for chiral preparative chromatography at the diol stage. The aldehyde functionality of 3-(2,4,5-trifluorophenyl)propanal also enables diversification through reductive amination, Grignard addition, and Horner–Wadsworth–Emmons olefination, making it a versatile entry point for library synthesis . Procurement teams should prioritize suppliers that can provide consistent lot-to-lot LogP (2.23540) and refractive index (1.458) data to ensure material reproducibility across multi-year discovery campaigns .

Sitagliptin Impurity Reference Standard Synthesis

USP and EP monographs for sitagliptin require characterization and quantification of regioisomeric and process-related impurities . 3-(2,4,5-Trifluorophenyl)propanal serves as the authentic starting material for synthesizing reference standards of 3-desamino-2,3-dehydrositagliptin and other alkene impurities that can arise from regioisomerization during sitagliptin manufacture . The 10.5°C boiling point difference versus the 2,4,6-regioisomer provides a physical basis for purity assessment of the propanal starting material itself, which directly impacts the impurity profile of the final API . Quality control laboratories should procure this compound with full certificates of analysis including GC purity, boiling point, and regioisomeric impurity profiling.

Agrochemical and Material Intermediate Development

Beyond pharmaceuticals, the 2,4,5-trifluorophenyl motif is a privileged scaffold in agrochemical active ingredients, where fluorination enhances metabolic stability and environmental persistence . The aldehyde group of 3-(2,4,5-trifluorophenyl)propanal is a versatile synthetic handle for constructing more complex fluorinated building blocks, including α,β-unsaturated esters (via Wittig or Horner–Wadsworth–Emmons reactions) and amines (via reductive amination) . The compound's density (1.265 g/cm³) and flash point (80.9°C) provide key handling parameters for process safety assessments during scale-up in non-pharmaceutical settings .

Application
Selection Property
Validation Focus
Sitagliptin synthon process
Regioisomeric purity
Heck coupling yield & enantiomeric excess
Trifluorophenyl β-amino/hydroxy acid library
Enantioselective flexibility
Catalysis-dependent ee (>99% reported)
Sitagliptin impurity reference standards
Regioisomeric identity
Boiling point & GC purity profiling
Fluorinated building block synthesis
Physical handling parameters
Density (1.265 g/cm³) & flash point assessment
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